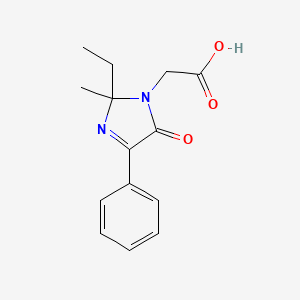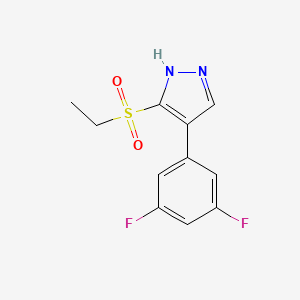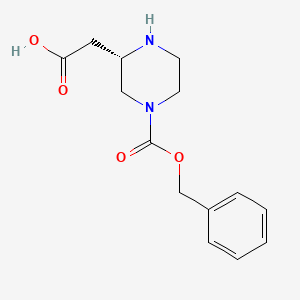
3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol ist eine heterocyclische Verbindung, die einen Triazolring aufweist, der mit Chlormethyl-, Cyclopropyl- und Methylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von Cyclopropylamin mit einem Chlormethylierungsmittel, gefolgt von der Cyclisierung mit einem geeigneten Triazol-Vorläufer. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies beinhaltet oft die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriumazid für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Triazoloxide ergeben, während Substitutionsreaktionen eine große Bandbreite an substituierten Triazolen erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Chlormethylgruppe kann kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen eingehen, was zu verschiedenen biologischen Wirkungen führt. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit bestimmten Enzymen und Rezeptoren zu interagieren, deren Aktivität zu modulieren und zelluläre Prozesse zu beeinflussen .
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Triazolderivate mit verschiedenen Substituenten, wie zum Beispiel:
- 3-(Chlormethyl)-4-ethyl-5-methyl-4H-1,2,4-Triazol
- 3-(Brommethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol
- 3-(Chlormethyl)-4-Cyclopropyl-5-ethyl-4H-1,2,4-Triazol
Einzigartigkeit
Was 3-(Chlormethyl)-4-Cyclopropyl-5-methyl-4H-1,2,4-Triazol auszeichnet, ist seine spezifische Kombination von Substituenten, die einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Cyclopropylgruppe verleiht dem Molekül Steifigkeit, während die Chlormethylgruppe eine reaktive Stelle für weitere chemische Modifikationen bietet .
Eigenschaften
Molekularformel |
C7H10ClN3 |
|---|---|
Molekulargewicht |
171.63 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H10ClN3/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
NRYIXFDNFICHHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C2CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)






![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

